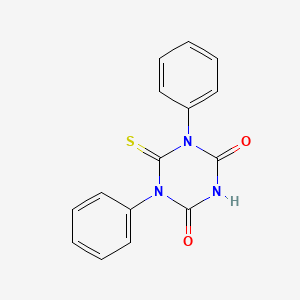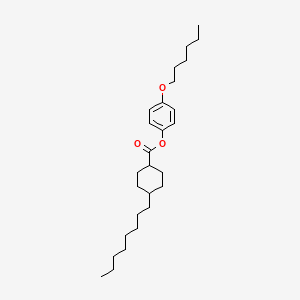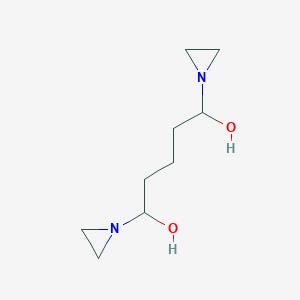![molecular formula C10H9BrN2O3S B14363845 N-[(2-Bromobenzoyl)carbamothioyl]glycine CAS No. 93752-04-6](/img/structure/B14363845.png)
N-[(2-Bromobenzoyl)carbamothioyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Bromobenzoyl)carbamothioyl]glycine is an organic compound that features a bromobenzoyl group attached to a carbamothioyl moiety, which is further linked to glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromobenzoyl)carbamothioyl]glycine typically involves the reaction of 2-bromobenzoyl chloride with thiourea to form the intermediate N-(2-bromobenzoyl)thiourea. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Bromobenzoyl)carbamothioyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2-Bromobenzoyl)carbamothioyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2-Bromobenzoyl)carbamothioyl]glycine involves its interaction with specific molecular targets. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the carbamothioyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual reactivity allows the compound to modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Bromobenzoyl)thiourea: Similar structure but lacks the glycine moiety.
N-(2-Bromobenzoyl)glycine: Similar structure but lacks the carbamothioyl group.
N-(2-Chlorobenzoyl)carbamothioyl]glycine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-[(2-Bromobenzoyl)carbamothioyl]glycine is unique due to the presence of both the bromobenzoyl and carbamothioyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
93752-04-6 |
|---|---|
Fórmula molecular |
C10H9BrN2O3S |
Peso molecular |
317.16 g/mol |
Nombre IUPAC |
2-[(2-bromobenzoyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C10H9BrN2O3S/c11-7-4-2-1-3-6(7)9(16)13-10(17)12-5-8(14)15/h1-4H,5H2,(H,14,15)(H2,12,13,16,17) |
Clave InChI |
WDVGZEQSNQBAFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=S)NCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)



![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)


![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)

![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
